molecular formula C8H9BrO2 B1336660 1-Bromo-3-(methoxymethoxy)benzene CAS No. 42471-59-0

1-Bromo-3-(methoxymethoxy)benzene

Cat. No. B1336660
CAS RN: 42471-59-0
M. Wt: 217.06 g/mol
InChI Key: YFANLWQCURKNOI-UHFFFAOYSA-N
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Description

1-Bromo-3-(methoxymethoxy)benzene is a brominated aromatic compound with a methoxymethoxy substituent group. This compound is structurally related to various other brominated benzene derivatives that have been synthesized and characterized in the literature. Although the specific compound of interest is not directly studied in the provided papers, insights can be drawn from closely related compounds and their chemical behavior.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the use of brominating agents or electrophilic aromatic substitution reactions. For instance, the synthesis of a natural product containing a methoxymethyl-substituted aryl methyl ether was achieved starting from a brominated precursor, indicating the relevance of brominated intermediates in complex synthetic routes . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involved standard characterization techniques such as NMR and IR spectroscopy, which are also applicable to the synthesis of 1-Bromo-3-(methoxymethoxy)benzene .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be elucidated using techniques like X-ray crystallography. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were determined, revealing two-dimensional architectures formed by hydrogen bonds and other non-covalent interactions . These findings suggest that 1-Bromo-3-(methoxymethoxy)benzene may also exhibit interesting structural features due to the presence of the bromine atom and the methoxymethoxy group.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution and further functionalization. The reactivity of such compounds is influenced by the nature of the substituents and the position of the bromine atom. For example, the reaction of a bromobenzo thiadiazole derivative with nucleophiles resulted in the formation of alkoxy-, propylthio-, and amino-substituted products . This demonstrates the potential reactivity of 1-Bromo-3-(methoxymethoxy)benzene in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are determined by their molecular structure. The presence of bromine can significantly influence the compound's boiling point, density, and reactivity. For instance, the electrochemical bromination of 4-methoxy toluene yielded a product with specific physical and chemical properties due to the introduction of the bromine atom . Similarly, 1-Bromo-3-(methoxymethoxy)benzene is expected to have unique properties that can be exploited in various chemical applications.

Scientific Research Applications

Synthesis of Isoindoles

A study by Kuroda and Kobayashi (2015) describes a method for synthesizing 1-substituted 3-alkoxy-1H-isoindoles. This process involves the reaction of 2-(dialkoxymethyl)phenyllithium compounds, derived from 1-bromo-2-(dialkoxymethyl)benzenes like 1-Bromo-3-(methoxymethoxy)benzene, with nitriles. The resulting products have potential applications in pharmaceuticals and materials science (Kuroda & Kobayashi, 2015).

Synthesis of Natural Products

Akbaba et al. (2010) achieved the first synthesis of a natural product starting from a derivative of 1-Bromo-3-(methoxymethoxy)benzene. This approach illustrates the chemical's utility in synthesizing complex, biologically active compounds (Akbaba et al., 2010).

Vibrational Analysis and Chemical Reactivity

Yadav et al. (2022) conducted a study on 4-bromo-3-(methoxymethoxy) benzoic acid, a chemical closely related to 1-Bromo-3-(methoxymethoxy)benzene. Their work provides insights into the structure, vibrational analysis, and chemical reactivity of such compounds, useful for predicting reactivity in various solvents (Yadav et al., 2022).

Molecular Electronics

Stuhr-Hansen et al. (2005) discuss the use of simple aryl bromides, including 1-bromo-4-(methoxymethyl)benzene, as building blocks for thiol end-capped molecular wires. These molecular wires are essential in the development of molecular electronics, highlighting the compound's role in advancing nanotechnology (Stuhr-Hansen et al., 2005).

Electrosynthesis

Kulangiappar et al. (2014) demonstrated the electrochemical bromination of 4-methoxy toluene, a process relevant to compounds like 1-Bromo-3-(methoxymethoxy)benzene. Their findings provide valuable insights into the electrosynthetic pathways of aryl bromides (Kulangiappar et al., 2014).

Safety And Hazards

The safety information available indicates that “1-Bromo-3-(methoxymethoxy)benzene” may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

1-bromo-3-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFANLWQCURKNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438221
Record name 1-bromo-3-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(methoxymethoxy)benzene

CAS RN

42471-59-0
Record name 1-bromo-3-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromophenol (27.4 g, 158 mmol) in CH2Cl2 was added chloromethyl methyl ether (18 mL, 237 mmol). The reaction mixture was cooled to 0° C. and diisopropylethylamine (55 mL, 316 mmol) was added and the cold bath was removed. The reaction mixture was stirred for 3 hours at ambient temperature and then poured into 10% aqueous HCl. The layers were separated and the aqueous phase was extracted 4 times with CH2Cl2. The combined organic layers were washed once each with saturated aqueous NaHCO3, 15% aqueous NaOH, and brine, dried over MGSO4, filtered, and concentrated in vacuo to provide 3-methyloxymethoxybromobenzene as a yellow oil.
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27.4 g
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18 mL
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55 mL
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Synthesis routes and methods II

Procedure details

In a manner similar to that of Example 7(a), by reaction of 100.00 g (577.9 mmol) of 3-bromophenol with 48.28 g (635.8 mmol) of chloromethyl methyl ether, 135.32 g (100%) of the expected product are obtained in the form of a pale beige oil.
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100 g
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48.28 g
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100%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3-Methoxymethoxyphenyl bromide was prepared by the reaction of 3-bromophenol and dimethoxymethane using the general procedure described in Synthesis, 1976, 244. Methoxyacetone (4.41 g) was added to a solution of 3-methoxymethoxyphenylmagnesium bromide [prepared from 3-methoxymethoxyphenyl bromide (10.85 g) and magnesium (1.2 g) in tetrahydrofuran (100 ml)]. The mixture was stirred at ambient temperature for 15 hours and then evaporated. The residue was partitioned between ethyl acetate and water. The organic layer was washed with a saturated aqueous sodium chloride solution, dried (MgSO4) and evaporated. The residue was purified by column chromatography using a 20:3 v/v mixture of methylene chloride and diethyl ether as eluent. There was thus obtained 2-hydroxy-2-(3-methoxymethoxyphenyl)-prop-1-yl methyl ether (7.87 g, 69%), as a colourless oil.
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4.41 g
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3-methoxymethoxyphenylmagnesium bromide
Quantity
100 mL
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Synthesis routes and methods V

Procedure details

To a solution of 31.4 g (183.3 mmol) of 3-Bromo-phenol in 450 mL of dried acetonitrile a dispersion of 12 g (274.9 mmol) of sodium hydride (55% in oil) was added portionwise at 0° C. The mixture was then allowed to agitate at 0° C. for 3 hours. A solution of 25 g (210.8 mmol) of chloromethyl ethyl ether in 30 mL of acetonitrile was added dropwise, and the mixture was allowed to agitate overnight at room temperature (20-30° C.). The reaction mixture was then filtered and the filter cake was washed with a small amount of acetone. The combined filtrates were evaporated. This gave 32.3 g of 1-Bromo-3-methoxymethoxy-benzene. The resulting crude product was used in the next step without further purification.
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31.4 g
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12 g
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450 mL
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25 g
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30 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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